2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Übersicht

Beschreibung

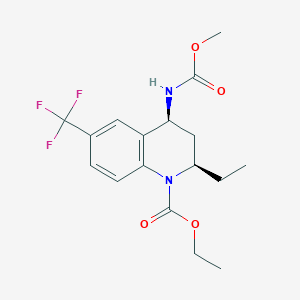

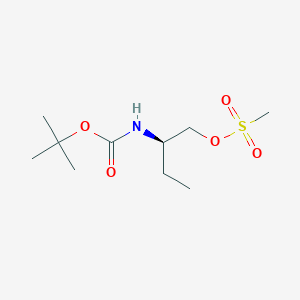

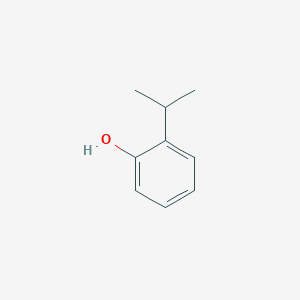

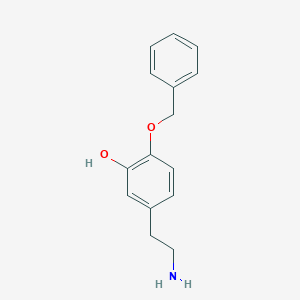

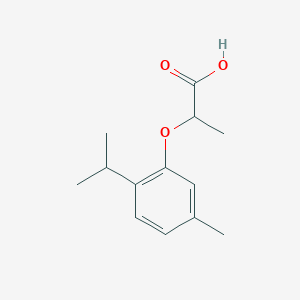

2-(2-Isopropyl-5-methylphenoxy)propanoic acid is a chemical compound that has been the subject of various studies due to its potential biological activities. The compound features an isopropyl group and a methyl group attached to a benzene ring, which is further connected to a propanoic acid moiety through an ether linkage. This structure is of interest in the synthesis of various acetyl amino acids and peptides, which have shown promising antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of related compounds involves the coupling of 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with amino acid methyl esters or dipeptides. This process uses dicyclohexylcarbodiimide (DCC) as a coupling agent and triethylamine (TEA) as a base. The synthesis yields a series of compounds that have been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Isopropyl-5-methylphenoxy)propanoic acid has been elucidated using elemental analysis and spectral data. The presence of the isopropyl and methyl groups on the benzene ring and their positions are crucial for the biological activity of these compounds. The molecular structure at interfaces has also been studied using vibrational sum frequency spectroscopy, which provides insights into the orientation of the isopropyl group in binary mixtures with water .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate. This intermediate then undergoes condensation with pyrrolidine and further reactions with acetone, chloroform, and sodium hydroxide (NaOH) to yield the final product. The overall yield of such synthesis is approximately 38%, and the target compounds are confirmed by IR, 1H NMR, and MS .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid derivatives are closely linked to their molecular structure. The orientation of the isopropyl group at the liquid/vapor interface in binary mixtures can be influenced by the mole fraction of 2-propanol, which is related to the compound's bulk activity coefficient. This suggests a connection between the surface structure and bulk properties of the system . Additionally, the antibacterial and antifungal activities of these compounds indicate that their physical and chemical properties are conducive to interacting with biological targets, such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans .

Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Sorption Studies

A comprehensive review of the sorption experiments of phenoxy herbicides, including compounds structurally related to 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, reveals insights into their interaction with soil and minerals. Studies compiled data characterizing the sorption of these herbicides to various soils and defined materials, highlighting the significance of soil organic matter and iron oxides as relevant sorbents. This research suggests a rationalization of sorption based on soil parameters like pH, organic carbon content, and iron content, which are critical for environmental risk assessment and management strategies for phenoxy herbicides (Werner, Garratt, & Pigott, 2012).

Pharmacological Properties and Therapeutic Potential

Research into compounds structurally related or functionally similar to 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, such as thymol (chemically known as 2-isopropyl-5-methylphenol), highlights significant pharmacological properties. Thymol demonstrates a wide range of therapeutic actions against cardiovascular, neurological, rheumatological, gastrointestinal, metabolic diseases, and cancer at both biochemical and molecular levels. Its effects are attributed to its anti-inflammatory, antioxidant, antihyperlipidemic, and membrane stabilization properties. This insight opens avenues for the development of thymol and related compounds in pharmaceutical applications, emphasizing the potential of natural compounds in therapeutic interventions (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Industrial Applications and Wastewater Treatment

The pesticide industry's wastewater treatment options have been explored, considering the high-strength wastewater containing toxic pollutants like 2,4-D (a compound similar to 2-(2-Isopropyl-5-methylphenoxy)propanoic acid). Research indicates that biological processes and granular activated carbon effectively remove up to 80-90% of such contaminants, potentially producing high-quality effluent. This highlights the importance of advanced wastewater treatment technologies in mitigating the environmental impact of pesticide production, ensuring the safe disposal and reuse of water resources (Goodwin, Carra, Campo, & Soares, 2018).

Eigenschaften

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)11-6-5-9(3)7-12(11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQFMJKIPOZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397612 | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isopropyl-5-methylphenoxy)propanoic acid | |

CAS RN |

159302-03-1 | |

| Record name | 2-(2-isopropyl-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.